molecular formula C19H17Cl2N5O2 B2707451 2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile CAS No. 400086-93-3

2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile

Cat. No.: B2707451
CAS No.: 400086-93-3
M. Wt: 418.28
InChI Key: OKQOATSBWYMMSH-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C19H17Cl2N5O2 and its molecular weight is 418.28. The purity is usually 95%.
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Biological Activity

The compound 2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄ClN₃O
  • SMILES Notation : C1=CC(=C(C=C1)Cl)C(=O)N2C(=O)C3=C(N2)C(=C(C=N3)C#N)OCC4=CC5=C(C=C4)N(C(=O)N5)C3

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

  • Case Study : A study on related diazaspiro compounds demonstrated their efficacy against lung cancer cell lines (A549, HCC827, NCI-H358). The compound showed IC₅₀ values ranging from 0.85 µM to 6.75 µM across different assays, indicating potent activity against these cancer cells .
CompoundCell LineIC₅₀ (µM)
2-[4-(2,4-Dichlorobenzoyl)-...]A5492.12 ± 0.21
2-[4-(2,4-Dichlorobenzoyl)-...]HCC8275.13 ± 0.97
2-[4-(2,4-Dichlorobenzoyl)-...]NCI-H3580.85 ± 0.05

Antimicrobial Activity

In addition to its antitumor effects, the compound has been evaluated for antimicrobial properties against various bacterial strains.

  • Mechanism of Action : The proposed mechanism includes DNA binding and inhibition of DNA-dependent enzymes, which is a common trait among many nitrogen-containing heterocycles .
  • Testing Results : In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, with significant inhibition noted in Staphylococcus aureus and Escherichia coli .

Research Findings

The biological activity of this compound has been explored through various assays:

  • Cytotoxicity Assays : Evaluated using both 2D and 3D cell culture models to assess the compound's effectiveness in mimicking in vivo conditions.
  • DNA Binding Studies : Investigations into how the compound interacts with DNA have revealed that it binds predominantly within the minor groove, which is crucial for its antitumor activity .
  • Comparative Analysis : Similar compounds have been tested for their biological activities, providing a comparative framework that highlights the unique properties of the diazaspiro derivatives .

Properties

IUPAC Name

2-[4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N5O2/c20-14-1-2-15(16(21)9-14)17(27)26-7-8-28-19(26)3-5-25(6-4-19)18-23-11-13(10-22)12-24-18/h1-2,9,11-12H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQOATSBWYMMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=NC=C(C=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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